5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is a synthetic organic compound with significant applications in medicinal chemistry and agriculture. It belongs to the class of triazole derivatives, which are known for their diverse biological activities. The compound features a sulfonyl chloride functional group, enhancing its reactivity and potential for further chemical modifications.
This compound can be synthesized through various methods, typically involving cyclization reactions of suitable precursors. The synthesis often employs reagents such as cyclobutyl chloride and chlorosulfonic acid, among others, to achieve the desired structure and functionality.
5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is classified as:
The synthesis of 5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the following steps:
In industrial settings, the synthesis may be optimized for higher yields and purity using continuous flow reactors. Safety protocols are critical due to the reactive nature of sulfonyl chlorides, which can release toxic gases upon hydrolysis.
The molecular structure of 5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride is characterized by:
Property | Value |
---|---|
Molecular Formula | C7H10ClN3O2S |
Molecular Weight | 235.69 g/mol |
IUPAC Name | 5-cyclobutyl-4-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI | InChI=1S/C7H10ClN3O2S/c1-11-6(5... |
InChI Key | FMPMKDOWAKDMTH-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NN=C1S(=O)(=O)Cl)C2CCC2 |
5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride can participate in several types of chemical reactions:
The mechanism of action for 5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride primarily involves:
The compound exhibits typical physical properties associated with small organic molecules:
Key chemical properties include:
5-Cyclobutyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride has several notable applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: